5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve bromomethylation . This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of bromomethylation using paraformaldehyde and hydrobromic acid can be scaled up for industrial applications, ensuring efficient and safe production.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions typically involve mild bases or acids to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl-thiazole derivative, while oxidation can produce a sulfoxide or sulfone derivative.
Scientific Research Applications
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is used in the development of new materials with unique electronic and photophysical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its reactive bromomethyl group.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The thiazole ring also contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromoisatins: These compounds also feature a bromine atom and are used in medicinal chemistry for their antiproliferative properties.
Bromomethyl Sulfides: These compounds are structurally similar and are used as building blocks in organic synthesis.
Uniqueness
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and a bromomethyl group, which provides a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C4H7BrN2S |
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Molecular Weight |
195.08 g/mol |
IUPAC Name |
5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H7BrN2S/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
InChI Key |
FLCOWCXDVIIAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=N1)N)CBr |
Origin of Product |
United States |
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